molecular formula C18H18F3NO B8578671 1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine CAS No. 82622-32-0

1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B8578671
CAS No.: 82622-32-0
M. Wt: 321.3 g/mol
InChI Key: KREBLOCVWXDWMH-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine is a useful research compound. Its molecular formula is C18H18F3NO and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

82622-32-0

Molecular Formula

C18H18F3NO

Molecular Weight

321.3 g/mol

IUPAC Name

1-(1-phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C18H18F3NO/c1-13(14-5-3-2-4-6-14)22-11-17(12-22)23-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3

InChI Key

KREBLOCVWXDWMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The maleate salt of 1-(α-methylbenzyl)-3-hydroxyazetidine (78.6 g., 0.20 mole) was partitioned between benzene and dilute sodium hydroxide, the benzene layer dried, filtered, and concentrated at reduced pressure. The residue was dissolved in 100 ml. of dry dimethylformamide and added at a rapid dropwise rate, to a stirring suspension of 10.1 g. (0.22 mole) of sodium hydride (50% in mineral oil) in 150 ml. of dry dimethylformamide at 90° C. The solution was heated at 90° C. for one hour and then treated dropwise with 32.0 g. (0.20 mole) of 4-trifluoromethylfluorobenzene. The solution was refluxed for three hours. The cooled solution was partitioned between water and isopropyl ether, and the ether layer extracted with dilute hydrochloric acid. The aqueous acid layer was made basic with concentrated sodium hydroxide and ice, and extracted with isopropyl ether. The ether layer was concentrated and the residue distilled at 150°-160° C./0.2 mm. to give 25.6 g of product.
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